Cas no 5580-32-5 (Benzeneethanamine, a,2-dimethyl-)

Benzeneethanamine, a,2-dimethyl- structure
5580-32-5 structure
Nome do Produto:Benzeneethanamine, a,2-dimethyl-
N.o CAS:5580-32-5
MF:C10H15N
MW:149.232802629471
CID:371880
PubChem ID:115808

Benzeneethanamine, a,2-dimethyl- Propriedades químicas e físicas

Nomes e Identificadores

    • Benzeneethanamine, a,2-dimethyl-
    • 1-(o-tolyl)propan-2-amine
    • Benzeneethanamine,α,2-dimethyl-
    • 1-Methyl-2-o-tolyl-aethylamin
    • 1-methyl-2-o-tolyl-ethylamine
    • 1-O-TOLYLPROPAN-2-AMINE
    • 2-Amino-1-o-tolyl-propan
    • 2-methylamphetamine
    • 2-methylphenylisopropylamine
    • AC1L3HR7
    • AC1Q50AK
    • CHEMBL2105361
    • CTK6A7137
    • Ortetamine
    • O-Toylylaminopropane
    • SureCN42180
    • 2-methyl-amphetamine
    • UNII-VF4N11KKKR
    • MB01550
    • 2-MA
    • DTXSID30863569
    • AKOS017269682
    • Ortetamine [INN]
    • (+/-)-O-METHYL-.ALPHA.-METHYLPHENYLETHYLAMINE
    • Q7104316
    • Ortetamin
    • Phenethylamine, o,.alpha.-dimethyl-
    • Ortetaminum
    • 1-(2-Methylphenyl)-2-propylamin
    • Benzeneethanamine, .alpha.,2-dimethyl-
    • 1-(2-methylphenyl)propan-2-amine
    • EN300-58327
    • 1-(2-Tolyl)-2-propylamine
    • 1-(2-Methyl-phenyl)-2-amino-propan
    • o,alpha-Dimethylphenethylamine
    • alpha,alpha-Dimethylphenylethylamine
    • Ortetamina
    • AKOS000160075
    • 2-Propylamine, 1-(2-methylphenyl)-
    • AB01006759-01
    • Ortetamine[wikipedia]
    • VF4N11KKKR
    • SCHEMBL42180
    • N10867
    • 5580-32-5
    • MDL: MFCD00868779
    • Inchi: 1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3
    • Chave InChI: ZEMQBDFHXOOXLY-UHFFFAOYSA-N
    • SMILES: NC(C)CC1C=CC=CC=1C

Propriedades Computadas

  • Massa Exacta: 149.12
  • Massa monoisotópica: 149.12
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 111
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.5
  • Superfície polar topológica: 26A^2

Propriedades Experimentais

  • Densidade: 0.938g/cm3
  • Ponto de ebulição: 233.9ºC at 760mmHg
  • Ponto de Flash: 100.1ºC
  • Índice de Refracção: 1.525
  • LogP: 2.58500

Benzeneethanamine, a,2-dimethyl- Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-58327-10.0g
1-(2-methylphenyl)propan-2-amine
5580-32-5 95%
10g
$1654.0 2023-06-08
Enamine
EN300-58327-0.1g
1-(2-methylphenyl)propan-2-amine
5580-32-5 95%
0.1g
$105.0 2023-06-08
Enamine
EN300-58327-5.0g
1-(2-methylphenyl)propan-2-amine
5580-32-5 95%
5g
$1115.0 2023-06-08
1PlusChem
1P00DB4P-5g
Ortetamine
5580-32-5 95%
5g
$1440.00 2024-04-29
A2B Chem LLC
AG20153-50mg
Ortetamine
5580-32-5 95%
50mg
$108.00 2024-04-19
1PlusChem
1P00DB4P-100mg
Ortetamine
5580-32-5 95%
100mg
$180.00 2025-02-26
A2B Chem LLC
AG20153-2.5g
Ortetamine
5580-32-5 95%
2.5g
$829.00 2024-04-19
Enamine
EN300-58327-0.5g
1-(2-methylphenyl)propan-2-amine
5580-32-5 95%
0.5g
$284.0 2023-06-08
Enamine
EN300-58327-0.25g
1-(2-methylphenyl)propan-2-amine
5580-32-5 95%
0.25g
$149.0 2023-06-08
Enamine
EN300-58327-1.0g
1-(2-methylphenyl)propan-2-amine
5580-32-5 95%
1g
$385.0 2023-06-08

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